![molecular formula C8H13NO2 B1374009 1-(Furan-2-yl)-3-methoxypropan-1-amine CAS No. 1250282-44-0](/img/structure/B1374009.png)
1-(Furan-2-yl)-3-methoxypropan-1-amine
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Chemical compounds containing such rings are also referred to as furans .
Synthesis Analysis
Furfural, a derivative of furan, can be produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
The molecular structure of furan derivatives can vary greatly depending on the specific compound. For example, 1-(Furan-2-yl)ethanone has a molecular formula of C6H6O2 .Chemical Reactions Analysis
Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Synthesis and Characterization
1-(Furan-2-yl)-3-methoxypropan-1-amine and its derivatives have been extensively studied in the context of organic synthesis and chemical characterization. Singh et al. (2013) explored the reaction of 2-Furancarbinol with various silanes, leading to the synthesis of novel compounds like ((furan-2-yl)methoxy)triethoxysilane and others. These compounds were analyzed using spectroscopic techniques and confirmed by elemental analyses and mass spectrometry (Singh et al., 2013).
Natural Product Chemistry
Furan derivatives, closely related to 1-(Furan-2-yl)-3-methoxypropan-1-amine, have been isolated from natural sources. Chen et al. (2017) identified new furan derivatives from a mangrove-derived endophytic fungus, demonstrating the diversity of furan compounds in nature (Chen et al., 2017).
Catalysis and Reaction Studies
The compound and its related derivatives have been used in studying catalytic processes. Jiang et al. (2020) reported the efficient preparation of furan-derived amines, including 1-(furan-2-yl)-4-methylpentan-2-amine, using Ru/C catalysts, showcasing its utility in biomass conversion (Jiang et al., 2020).
Biocatalysis
The biocatalytic potential of furan derivatives is another area of interest. Ducrot et al. (2021) described the biocatalytic synthesis of short-chain chiral amines, such as (S)-1-methoxypropan-2-amine, using amine dehydrogenases. This study highlights the relevance of furan derivatives in the production of optically active molecules (Ducrot et al., 2021).
Pharmaceutical Research
Although details on the direct pharmaceutical applications of 1-(Furan-2-yl)-3-methoxypropan-1-amine are limited, related furan compounds have been explored for their medicinal properties. For instance, Vagdevi et al. (2006) synthesized thiazolidinone derivatives of naphtho[2,1-b]furan, which were evaluated for antimicrobial and anthelmintic activities (Vagdevi et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-yl)-3-methoxypropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-6-4-7(9)8-3-2-5-11-8/h2-3,5,7H,4,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWJBLPYJJGYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-3-methoxypropan-1-amine |
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